molecular formula C22H23BrN2O3 B2980673 (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide CAS No. 380434-71-9

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

Cat. No. B2980673
CAS RN: 380434-71-9
M. Wt: 443.341
InChI Key: FZEHUHBAPSGDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as BPP-2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. BPP-2 is a member of the family of propenamides, which are known to have a variety of biological activities.

Scientific Research Applications

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has also been studied for its potential use in treating inflammatory diseases and neurological disorders.

Mechanism of Action

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to reduce inflammation in animal models of inflammatory disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its high potency and specificity for Hsp90 inhibition. This makes it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. One area of interest is the development of more soluble analogs of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide that can be used in a wider range of experimental settings. Another potential direction is the further study of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide's effects on inflammation and neurological disorders, which could lead to the development of new treatments for these conditions. Finally, the combination of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide with other cancer drugs is an area of active research, with the goal of developing more effective combination therapies for cancer treatment.

Synthesis Methods

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl cyanide with 3-methoxy-4-pentoxyphenylacetic acid. The resulting intermediate is then reacted with prop-2-yn-1-amine to yield (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. The synthesis of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-3-4-5-12-28-20-11-6-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-7-18(23)8-10-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEHUHBAPSGDFP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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